Topoisomerase II|A-IN-3

Topoisomerase IIα cytotoxicity A549 lung cancer

Topoisomerase IIα-IN-3 (CAS 2538528-11-7, synonym Compound 12c) is a synthetic β-carboline-indole hybrid connected via a thiadiazolo-carboxamide bridge, developed as a DNA-intercalative catalytic inhibitor of human topoisomerase IIα. Unlike Topo II poisons such as etoposide and doxorubicin that stabilize the transient DNA-Topo II cleavage complex, 12c acts as a catalytic inhibitor, blocking the enzyme's ability to induce DNA nicks before strand passage occurs.

Molecular Formula C29H20N6O2S
Molecular Weight 516.6 g/mol
Cat. No. B12407053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II|A-IN-3
Molecular FormulaC29H20N6O2S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3
InChIInChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36)
InChIKeyLLQVYDJGSVIJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase IIα-IN-3 (Compound 12c): DNA-Intercalative Catalytic Topo IIα Inhibitor for Oncology Research Procurement


Topoisomerase IIα-IN-3 (CAS 2538528-11-7, synonym Compound 12c) is a synthetic β-carboline-indole hybrid connected via a thiadiazolo-carboxamide bridge, developed as a DNA-intercalative catalytic inhibitor of human topoisomerase IIα [1]. Unlike Topo II poisons such as etoposide and doxorubicin that stabilize the transient DNA-Topo II cleavage complex, 12c acts as a catalytic inhibitor, blocking the enzyme's ability to induce DNA nicks before strand passage occurs [1]. The compound was identified from a series of 11 analogs (12a–k) and demonstrated the most potent antiproliferative activity across a panel of six human cancer cell lines [1]. Its molecular weight of 516.57 Da and defined IUPAC name (N-(5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide) confirm a single, well-characterized chemical entity .

Why Topoisomerase IIα-IN-3 Cannot Be Substituted by Generic Topo II Inhibitors in Targeted Oncology Research


Topoisomerase II inhibitors are categorically divided into two mechanistically distinct classes: poisons (e.g., etoposide, doxorubicin) that trap the covalent Topo II–DNA cleavage complex, and catalytic inhibitors that block enzymatic activity without generating DNA double-strand breaks [1]. Substitution of one class for the other fundamentally alters the downstream cellular response—poisons trigger recombination-mediated repair and chromosomal translocations, whereas catalytic inhibitors like Topoisomerase IIα-IN-3 (12c) prevent entry into DNA processing altogether [1]. Even within the catalytic inhibitor class, compound 12c is distinguished by its DNA intercalation-dependent binding mode, its G0/G1-phase cell cycle arrest profile, and a selectivity index of 14.9–25.26 between cancer and normal lung epithelial cells—a level of therapeutic window not uniformly shared by other catalytic inhibitors [1]. Simply substituting a generic Topo II inhibitor without accounting for these mechanistic and selectivity parameters risks invalidating target-engagement conclusions and confounding phenotypic readouts.

Quantitative Differentiation Evidence for Topoisomerase IIα-IN-3 (Compound 12c) Versus Closest Comparators


Cytotoxicity Head-to-Head: 12c Matches Etoposide and Doxorubicin in A549 Lung Cancer Cells While Vastly Outperforming the Parent β-Carboline Scaffold Harmine

In an MTT assay performed over 72 h in triplicate, Topoisomerase IIα-IN-3 (Compound 12c) exhibited an IC50 of 2.82 ± 0.10 μM against A549 lung adenocarcinoma cells, placing it in the same potency range as the clinical Topo II poisons doxorubicin (IC50 = 1.92 ± 0.86 μM) and etoposide/VP-16 (IC50 = 2.00 ± 1.47 μM), and 6.9-fold more potent than the natural β-carboline harmine (IC50 = 19.41 ± 0.66 μM) [1]. Compared to its closest structural analog in the series, Compound 12a (IC50 = 3.00 ± 1.40 μM), 12c showed a 6% lower IC50 with substantially tighter error margins (±0.10 vs ±1.40 μM), indicative of more reproducible cytotoxicity [1].

Topoisomerase IIα cytotoxicity A549 lung cancer

Cancer-Selective Cytotoxicity: 12c Demonstrates a Selectivity Index of 14.9–25.26 Across Six Cancer Lines Versus Normal Lung Epithelial Cells

When screened against the normal human bronchial epithelial cell line BEAS-2B, 12c showed an IC50 of 71.25 ± 7.95 μM, yielding selectivity index (SI = IC50 normal / IC50 tumor) values ranging from 14.90 (HCT-116 colon cancer) to 25.26 (A549 lung cancer) [1]. This exceeds the commonly applied SI ≥ 10 threshold for meaningful cancer selectivity [1]. By comparison, the standard Topo II poison doxorubicin, tested in the same MTT panel, produced IC50 values of 1.48–3.25 μM across cancer lines without a concurrently reported normal-cell IC50 in that study, meaning no matched SI can be computed for the clinical comparator within the same experimental framework [1].

selectivity index cancer vs. normal BEAS-2B

Mechanistic Class Differentiation: 12c Is a Catalytic Inhibitor, Not a Topo II Poison—Eliminating Double-Strand Break Confounders

In a cell-free Topo IIα decatenation assay using catenated kDNA substrate and human topoisomerase IIα (TopoGEN TG2000H-2), 12c at 10 μM completely prevented formation of linear DNA, confirming it functions as a catalytic inhibitor that blocks the enzyme prior to DNA strand cleavage [1]. In contrast, etoposide and doxorubicin are established Topo II poisons that stabilize the covalent Topo II–DNA cleavage complex, leading to accumulation of double-strand breaks [2]. The catalytic inhibition mechanism of 12c avoids the genotoxic double-strand break signature that confounds DNA damage response readouts in poison-treated cells, providing a cleaner tool for studying Topo IIα catalytic function without triggering DNA repair pathway activation [1] [2].

catalytic inhibitor topo II poison mechanism of action

Cell Cycle Arrest at G0/G1 Phase: 12c Diverges from the Canonical G2/M Block Induced by Topo II Poisons

Flow cytometric cell cycle analysis in A549 cells revealed that 12c induces arrest at the G0/G1 phase [1]. This contrasts with the well-documented G2/M-phase arrest characteristic of Topo II poisons such as etoposide and doxorubicin, which trigger a G2 DNA damage checkpoint in response to double-strand breaks [2]. The G0/G1 arrest induced by 12c aligns with its catalytic inhibitor mechanism—cells are blocked before entering S-phase rather than being halted at the G2/M DNA-damage checkpoint—providing a distinct phenotypic fingerprint for in vitro mechanism-of-action studies [1].

cell cycle arrest G0/G1 phase flow cytometry

DNA Intercalation-Dependent Binding: 12c Requires DNA Interaction for Topo IIα Engagement, Distinguishing It from ATP-Site Catalytic Inhibitors

DNA intercalation assays confirmed that 12c binds DNA via an intercalative mode, as demonstrated by UV-Visible spectroscopic shifts and ethidium bromide displacement [1]. This DNA-dependent binding mechanism differentiates 12c from ATP-competitive catalytic inhibitors such as novobiocin and merbarone, which target the ATP-binding site of Topo II without direct DNA interaction [1]. Molecular docking studies further placed 12c in the active pocket of topo-IIα with intercalation between DNA base pairs, stabilized by van der Waals, π-π stacking, and hydrophobic interactions [1].

DNA intercalation binding mode topo IIα

Broad-Spectrum Cytotoxic Coverage: 12c Maintains IC50 < 5 μM Across All Six Tested Cancer Cell Lines, Including Suspension and Adherent Types

Across six human cancer cell lines spanning four tissue origins, 12c maintained IC50 values below 5 μM in every case: A549 (lung, 2.82 ± 0.10 μM), THP-1 (acute monocytic leukemia, suspension, 3.18 ± 0.49 μM), MDA-MB-231 (triple-negative breast, 3.28 ± 0.43 μM), HL-60 (leukemia, suspension, 3.83 ± 0.94 μM), BT-474 (breast, 4.09 ± 0.59 μM), and HCT-116 (colon, 4.78 ± 1.29 μM) [1]. This contrasts with etoposide (VP-16), which was tested only in A549 (IC50 = 2.00 ± 1.47 μM) within this panel, and doxorubicin, which showed IC50 values of 1.08–3.25 μM but was not evaluated in HCT-116, MDA-MB-231, or BT-474 [1]. The broad coverage of 12c, validated across both adherent and suspension cell types, provides a uniquely comprehensive cytotoxicity dataset among the comparators in this study.

broad-spectrum cancer panel IC50

Highest-Value Application Scenarios for Topoisomerase IIα-IN-3 (Compound 12c) Based on Quantitative Evidence


Dissecting Catalytic Inhibition vs. Poison-Mediated Topo II Targeting in DNA Damage Response Studies

12c is the appropriate chemical probe when the experimental goal is to isolate the cellular consequences of Topo IIα catalytic inhibition without the confounding DNA double-strand break signature elicited by poisons like etoposide or doxorubicin. The cell-free decatenation assay confirms that 12c (10 μM) completely prevents Topo IIα-mediated DNA cleavage rather than stabilizing cleavage complexes [1]. This enables clean attribution of observed phenotypes—such as G0/G1 cell cycle arrest and apoptosis—specifically to catalytic blockade [1], avoiding activation of ATM/ATR DNA-damage checkpoints that dominate poison-treated samples. Researchers comparing 12c against etoposide side by side can mechanistically deconvolute Topo IIα-dependent processes.

Evaluating Cancer-Selective Topo IIα Inhibition with a Built-In Normal-Tissue Toxicity Benchmark

In studies requiring a pre-characterized therapeutic window, 12c offers a selectivity index of 14.9–25.26 (cancer vs. BEAS-2B normal lung epithelial cells, MTT assay) [1]. This SI range, validated across six cancer cell lines, makes 12c suitable as a reference compound for benchmarking novel Topo IIα inhibitors' cancer selectivity. Because the normal-cell IC50 (71.25 ± 7.95 μM in BEAS-2B) was determined in the same study under identical assay conditions [1], the SI values are internally controlled and not subject to inter-laboratory variability. Procurement of 12c as a selectivity calibrator enables consistent cross-study comparisons.

Pan-Cancer Target Engagement Studies Requiring Consistent Potency Across Adherent and Suspension Cell Types

12c maintains an IC50 below 5 μM in all six cancer cell lines tested, covering lung (A549), breast (MDA-MB-231, BT-474), colon (HCT-116), and leukemia (HL-60, THP-1) [1]. Its activity in both adherent and suspension cultures eliminates the need for multiple compounds when screening across hematological and solid tumor models. This consistent potency profile is not matched by etoposide in the same panel (limited to A549 data) or by harmine (IC50 > 16 μM in all lines) [1], positioning 12c as a single-agent chemical probe for pan-cancer Topo IIα target-validation experiments.

Structure–Activity Relationship (SAR) Studies on DNA-Intercalative Topo IIα Inhibitors Using 12c as the Benchmark Compound

As the most potent compound from the systematic 12a–k analog series, 12c serves as the logical reference standard for SAR campaigns exploring modifications to the β-carboline C1-phenyl ring (R1) and thiadiazole-linked indole (R2) [1]. Its cytotoxicity rank order (12c > 12a > 12h > 12j > 12f) is quantitatively established across six cell lines, providing a graded benchmark against which new analogs' potency improvements can be statistically measured [1]. Procurement of 12c alongside its less potent analogs (e.g., 12a, 12h) from the same series enables internally controlled SAR progression with built-in comparators.

Quote Request

Request a Quote for Topoisomerase II|A-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.